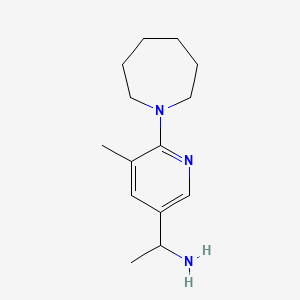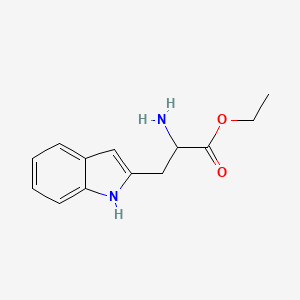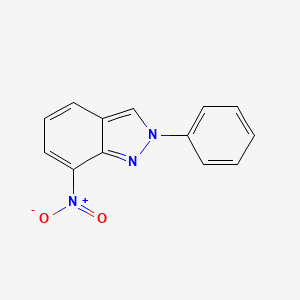
1-(4-Methylphenyl)-3-phenylazetidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylphenyl)-3-phenylazetidin-3-ol is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, features a 4-methylphenyl group and a phenyl group attached to the azetidine ring, making it a molecule of interest for various research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-3-phenylazetidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methylbenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization using a suitable base, such as sodium ethoxide, to yield the azetidine ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methylphenyl)-3-phenylazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylphenyl)-3-phenylazetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Methylphenyl)-3-phenylazetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methylphenyl)-3-phenylazetidin-2-one: A structurally similar compound with a ketone group instead of a hydroxyl group.
1-(4-Methylphenyl)-3-phenylpyrrolidine: A five-membered ring analog with similar substituents.
1-(4-Methylphenyl)-3-phenylpiperidine: A six-membered ring analog with similar substituents.
Uniqueness: 1-(4-Methylphenyl)-3-phenylazetidin-3-ol is unique due to its four-membered azetidine ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
62082-50-2 |
|---|---|
Molekularformel |
C16H17NO |
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-3-phenylazetidin-3-ol |
InChI |
InChI=1S/C16H17NO/c1-13-7-9-15(10-8-13)17-11-16(18,12-17)14-5-3-2-4-6-14/h2-10,18H,11-12H2,1H3 |
InChI-Schlüssel |
HCSGVUYXEFSHNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CC(C2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(Benzo[f][1,7]naphthyridin-7-yl)acetamide](/img/structure/B11873990.png)



![5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine](/img/structure/B11874015.png)




![2-Amino-5-(trifluoromethyl)thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11874042.png)


![6'-Methoxy-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11874075.png)
